5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Overview
Description
5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-6-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is 281.08341252 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives have been designed and synthesized for their potential as antiviral agents. For instance, compounds structurally related to Enviroxime and analogous benzimidazoles have been tested as antirhinovirus agents. The synthesis process involves tosylation and subsequent treatment with appropriate acetamides, leading to compounds that exhibit significant antiviral activity against human rhinovirus. This research highlights the importance of the benzimidazole scaffold in the development of new antiviral drugs (Hamdouchi et al., 1999).
Antineoplastic and Antifilarial Agents
Benzimidazole carbamates have been synthesized and evaluated for their antineoplastic (anticancer) and antifilarial activities. These compounds were found to inhibit growth in certain cancer cell lines and demonstrated significant in vivo antifilarial activity against various worm species in experimentally infected animals. This showcases the potential of benzimidazole derivatives in cancer therapy and the treatment of parasitic infections (Ram et al., 1992).
Fluorescent Properties for Analytical Applications
The fluorescent emission of benzimidazole derivatives has been studied for their potential use in analytical applications. The fluorescence intensity and emission maxima of these compounds can be influenced by solvent polarity and pH, suggesting their utility in the development of fluorescent probes for biological and chemical sensing (Verdasco et al., 1995).
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
Benzimidazolium salts and their complexes have been synthesized and shown to catalyze carbon-carbon bond-forming reactions efficiently. These findings are critical for the development of new catalytic systems in organic synthesis, highlighting the versatility of benzimidazole derivatives in catalysis (Akkoç et al., 2016).
Antidiabetic Activity
Sulfonylurea derivatives of benzimidazole have been prepared and evaluated for their hypoglycemic (antidiabetic) effects. Some of these compounds exhibited significant antidiabetic activity, underscoring the therapeutic potential of benzimidazole derivatives in the management of diabetes (Soliman, 1979).
Properties
IUPAC Name |
5-methyl-6-pyrrolidin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8-6-9-10(14-12(16)13-9)7-11(8)19(17,18)15-4-2-3-5-15/h6-7H,2-5H2,1H3,(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOALHBIJJULSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCCC3)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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